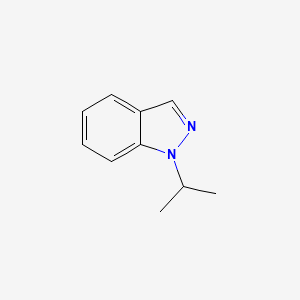

1-Isopropyl-1H-indazole

Beschreibung

Significance of the Indazole Scaffold in Heterocyclic Chemistry

The indazole, or benzopyrazole, is an aromatic bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. beilstein-journals.org This fundamental structure is found in a limited number of natural products but is a prolific scaffold in synthetic medicinal chemistry. beilstein-journals.org The significance of the indazole scaffold lies in its ability to serve as a bioisostere of indole (B1671886), another critical heterocyclic motif in biologically active compounds. beilstein-journals.org

Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities. pnrjournal.comresearchgate.netmdpi.com Their diverse biological roles have led to their incorporation into a variety of therapeutic agents. researchgate.netlongdom.org The versatility of the indazole ring system is further enhanced by its existence in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. pnrjournal.commdpi.com The ability to selectively functionalize the indazole core, particularly at the N-1 and N-2 positions, allows for the fine-tuning of a molecule's physicochemical and biological properties. beilstein-journals.orgd-nb.info This has made the indazole scaffold a focal point for the development of new synthetic methodologies, including catalyst-based and green chemistry approaches, to generate diverse libraries of compounds for screening. ingentaconnect.combenthamdirect.com

Unique Aspects of 1-Isopropyl-1H-Indazole within the Indazole Class

The introduction of an isopropyl group at the N-1 position of the indazole ring confers specific and unique characteristics to the molecule. The isopropyl group, being a small, branched alkyl substituent, influences the steric and electronic properties of the indazole core. This substitution can impact the molecule's solubility, lipophilicity, and metabolic stability, which are crucial parameters in medicinal chemistry.

The synthesis of N-1 substituted indazoles, such as 1-isopropyl-1H-indazole, can be achieved through various methods, including the N-alkylation of the indazole scaffold. beilstein-journals.orgd-nb.info The regioselectivity of this alkylation is a key challenge, as the reaction can occur at either the N-1 or N-2 position. beilstein-journals.orgd-nb.info However, specific reaction conditions have been developed to favor the formation of the thermodynamically more stable N-1 isomer. beilstein-journals.orgd-nb.info One-pot synthesis methods starting from readily available precursors have also been reported, providing a direct route to 1-alkyl-1H-indazoles. nih.gov

The presence of the 1-isopropyl group can also influence the biological activity of the indazole derivative. For instance, in a study of indazole derivatives as antitumor agents, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxyamide showed significant activity against prostate cancer cells. sioc-journal.cn This highlights how the N-1 substituent is a critical determinant of the compound's biological function.

Scope of Advanced Research on 1-Isopropyl-1H-Indazole

Advanced research on 1-isopropyl-1H-indazole and its derivatives spans several areas of chemical and biological sciences. A primary focus is its application as a building block in the synthesis of more complex molecules with potential therapeutic applications. The ability to further functionalize the indazole ring, for example, by introducing substituents at various positions, allows for the creation of diverse chemical libraries for drug discovery programs.

Derivatives of 1-isopropyl-1H-indazole have been investigated for a range of biological activities. For example, specific substituted 1-isopropyl-1H-indazole derivatives have been synthesized and evaluated for their antitumor properties. sioc-journal.cn The core structure is also utilized in the development of compounds targeting specific biological pathways.

Furthermore, the unique chemical properties of 1-isopropyl-1H-indazole make it a valuable tool in the study of chemical reactions and synthesis methodologies. Research into regioselective N-alkylation and other functionalization reactions of the indazole scaffold often utilizes derivatives like 1-isopropyl-1H-indazole to understand the influence of substituents on reaction outcomes. beilstein-journals.orgd-nb.info

Interactive Data Table: Properties of 1-Isopropyl-1H-Indazole Derivatives

| Derivative Name | CAS Number | Molecular Formula | Application/Finding |

| 1-Isopropyl-1H-indazol-5-ylamine | 928821-18-5 | C10H13N3 | Chemical Intermediate chemicalbook.com |

| 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid | 1346702-54-2 | C11H11BrN2O2 | Synthetic Building Block fluorochem.co.uk |

| 1-Isopropyl-1H-indazole-5-carbaldehyde | 1554509-14-6 | C11H12N2O | Synthetic Intermediate bldpharm.com |

| (1-Isopropyl-1H-indazol-5-yl)boronic acid | 1551416-99-9 | C10H13BN2O2 | Reagent in Chemical Synthesis sigmaaldrich.com |

| Methyl 1-isopropyl-1H-indazole-3-carboxylate | Not specified | Not specified | Synthetic Intermediate chemicalbook.com |

| 1-Isopropyl-1H-indazole | 83482-91-1 | Not specified | Core Chemical Structure bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propan-2-ylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-10-6-4-3-5-9(10)7-11-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJNDKIJSSGTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Isopropyl 1h Indazole and Its Derivatives

Regioselective Synthesis of 1H-Indazole Systems

The direct N-alkylation of the indazole scaffold is a common approach, but it often yields a mixture of N1 and N2 isomers. nih.govresearchgate.net The regiochemical outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as electronic and steric factors of the indazole ring itself. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govd-nb.infonih.gov

Achieving high selectivity for the N1 position, as required for the synthesis of 1-isopropyl-1H-indazole, often involves conditions that favor the thermodynamically more stable product. d-nb.inforsc.org A highly effective and regioselective protocol for N1-alkylation involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.orgresearchgate.net This system has been shown to provide excellent N1 selectivity with a variety of alkylating agents, including primary alkyl halides and secondary alkyl tosylates. nih.govbeilstein-journals.org For instance, studies on C-3 substituted indazoles demonstrated >99% N1 regioselectivity for several derivatives using NaH in THF with an alkyl bromide. nih.govresearchgate.net

Recent developments have also explored a two-step reductive amination process. nih.gov This method involves an initial enamine condensation with an aldehyde (e.g., isobutyraldehyde (B47883) to introduce the isopropyl group), which occurs with exclusive N1 selectivity, followed by hydrogenation to yield the final N1-alkylated indazole. nih.gov This procedure is practical, broad in scope, and has been demonstrated on a large scale. nih.govrsc.org The high selectivity is attributed to thermodynamic control. rsc.org

| Method | Base/Reagent | Solvent | Key Feature | Selectivity |

| Direct Alkylation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Favors thermodynamic product | High N1 selectivity (>99% in some cases) nih.govresearchgate.net |

| Reductive Amination | Aldehyde, then hydrogenation | Various | Two-step process with initial N1-selective enamine formation | Exclusive N1 selectivity nih.gov |

| Equilibration | α-halo carbonyl electrophiles | Not specified | Equilibration process favors the N1 product | High N1 selectivity nih.govd-nb.info |

While N1-alkylation is often thermodynamically favored, specific conditions can be employed to selectively synthesize the N2-alkylated regioisomer. connectjournals.com These methods typically operate under kinetic control, favoring the N2 product at lower temperatures and with shorter reaction times. connectjournals.com

A general and highly selective method for the N2-alkylation of 1H-indazoles utilizes primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as the alkylating agents. organic-chemistry.orgwuxibiology.com This reaction is promoted by either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, affording the corresponding 2-alkyl-2H-indazoles with high selectivity, often with no detectable N1 isomer. organic-chemistry.orgwuxibiology.comresearchgate.net The use of a strong acid like TfOH was found to be most effective. organic-chemistry.org Another approach involves the use of trialkyl orthoformates in the presence of sulfuric acid, which also achieves high regioselectivity for the N2 position. connectjournals.com This reaction is believed to proceed through a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement. connectjournals.com Additionally, reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and aliphatic amines, can selectively form N2-alkyl indazoles. acs.org

| Method | Promoter/Reagent | Alkylating Agent | Key Feature | Selectivity |

| Acid-Promoted Alkylation | Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate | Alkyl 2,2,2-trichloroacetimidates | General method for primary, secondary, and tertiary alkyl groups | High N2 selectivity researchgate.netorganic-chemistry.org |

| Orthoformate Rearrangement | Sulfuric Acid | Trialkyl Orthoformates | Intramolecular rearrangement mechanism | High N2 selectivity connectjournals.com |

| Reductive Cyclization | Tri-n-butylphosphine | Aliphatic Amines (with o-nitrobenzaldehydes) | One-pot condensation-cyclization | Selective for N2-alkyl indazoles acs.org |

The regioselectivity of indazole N-alkylation is a complex interplay of thermodynamic and kinetic factors, influenced by the reactants, reagents, and reaction conditions. nih.govconnectjournals.com

Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole. nih.govnih.gov Consequently, reactions that allow for equilibration, such as those run at higher temperatures or for longer durations, tend to yield the more stable N1-alkylated product. rsc.orgconnectjournals.com Conversely, conditions that favor kinetic control, such as lower temperatures and shorter reaction times, often result in the N2-alkylated isomer. connectjournals.com

Role of Reagents and Solvents : The combination of sodium hydride in THF has been identified as a superior system for promoting N1-selectivity. beilstein-journals.orgresearchgate.net It has been postulated that the Na+ cation coordinates with the indazole's N2 atom and an electron-rich oxygen atom in a C-3 substituent, directing the alkylating agent to the N1 position. nih.govresearchgate.net In contrast, acid-promoted reactions using alkyl 2,2,2-trichloroacetimidates are proposed to proceed via protonation of the imide, which facilitates a nucleophilic attack from the N2-nitrogen of the indazole. wuxibiology.com

Substituent Effects : The electronic and steric properties of substituents on the indazole ring significantly impact the N1/N2 ratio. nih.govbeilstein-journals.org For example, indazoles with electron-withdrawing groups like NO2 or CO2Me at the C-7 position have been shown to confer excellent N2 regioselectivity (≥ 96%). nih.govbeilstein-journals.orgresearchgate.net

Computational Studies : Density functional theory (DFT) calculations have provided deeper insights into the reaction mechanisms. nih.gov For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies suggest that a chelation mechanism involving a cesium cation leads to the N1-substituted products, while other non-covalent interactions drive the formation of the N2-product. nih.gov

Modern Annulation and Cyclization Reactions

Beyond the direct alkylation of a pre-formed indazole ring, modern synthetic chemistry offers powerful annulation and cyclization reactions to construct the functionalized indazole core in a single step. These methods often utilize transition-metal catalysis to achieve high efficiency and control.

Transition metals, particularly rhodium, cobalt, and copper, have emerged as powerful catalysts for synthesizing indazole derivatives. mdpi.com These methods often involve sequential C–H activation and annulation, providing a highly atom-economical route to complex indazoles. mdpi.comresearchgate.net

A prominent strategy involves the Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation. nih.gov For example, the reaction between ethyl benzimidates and nitrosobenzenes, catalyzed by a rhodium/copper system, efficiently produces 1H-indazoles. nih.gov Similarly, cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C–H bond additions to aldehydes followed by cyclization. nih.gov

Transition metal-catalyzed C–H activation is a transformative strategy for constructing indazole rings. mdpi.comresearchgate.net This approach typically uses a directing group within one of the reactants to guide the metal catalyst to a specific C–H bond, initiating the cyclization cascade. nih.govacs.org

Rhodium(III)-catalyzed processes are particularly well-developed. mdpi.comrsc.org In one common approach, the azo moiety of an azobenzene (B91143) substrate acts as a directing group to facilitate ortho-C–H bond activation by the Rh(III) catalyst. acs.org This forms a five-membered rhodacycle intermediate. mdpi.com Subsequent reaction with an aldehyde, followed by cyclative capture and aromatization, yields N-aryl-2H-indazoles. acs.org Similarly, aldehyde phenylhydrazones can undergo a Rh(III)-catalyzed double C–H activation and cross-coupling to afford functionalized 1H-indazoles. rsc.org The functional group tolerance of these C–H activation methods is generally high, allowing for the synthesis of a diverse array of substituted indazoles. mdpi.comrsc.org

| Catalyst System | Reactants | Directing Group | Product Type | Ref. |

| [CpRhCl2]2 / AgSbF6 | Azobenzenes + Aldehydes | Azo group | N-Aryl-2H-indazoles | acs.org |

| Rh(III) / Cu(II) | Imidates + Nitrosobenzenes | Imidate group | 1H-Indazoles | nih.gov |

| Rh(III) | Aldehyde Phenylhydrazones | Hydrazone group | 1H-Indazoles | rsc.org |

| CpCo(III) | Azobenzenes + Aldehydes | Azo group | N-Aryl-2H-indazoles | nih.gov |

Transition Metal-Catalyzed Processes

Intramolecular Amination/Amidation

Intramolecular amination and amidation reactions are a cornerstone in the synthesis of N-substituted indazoles. These methods rely on the formation of a C-N bond between an amino or amido nitrogen and an aromatic C-H bond or a carbon atom bearing a leaving group.

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a versatile route to 2-aryl-2H-indazoles. The combination of Pd(OAc)2 as the catalyst, dppf as the ligand, and tBuONa as the base has proven effective for this transformation. This method is tolerant of a range of functional groups on the aryl rings.

Copper-catalyzed intramolecular amination of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones is another efficient strategy for the synthesis of 1-aryl-1H-indazoles. A common catalytic system for this reaction is CuI with 1,10-phenanthroline (B135089) as a ligand and KOH as a base in a solvent like 1,4-dioxane (B91453) at elevated temperatures. tandfonline.com This approach has been successfully applied to a wide scope of substrates, affording the desired indazole products in high yields. tandfonline.com

More recently, silver-mediated intramolecular oxidative C–H bond amination has emerged as a powerful technique. nih.govacs.orgnih.govfigshare.comacs.org This method allows for the direct formation of the indazole ring from arylhydrazones without the need for a pre-installed leaving group on the aromatic ring. A typical procedure involves treating the arylhydrazone with a silver(I) salt, such as AgNTf2, in the presence of a copper co-catalyst like Cu(OAc)2. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant, leading to the formation of a nitrogen-centered radical which then undergoes intramolecular cyclization. nih.govacs.orgnih.gov This methodology is particularly efficient for the synthesis of a variety of 3-substituted 1H-indazoles. nih.govacs.orgnih.gov

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)2/dppf/tBuONa | N-aryl-N-(o-bromobenzyl)hydrazine | 2-Aryl-2H-indazole | Moderate to Good | |

| CuI/1,10-phenanthroline/KOH | Arylhydrazone of 2-bromoaldehyde | 1-Aryl-1H-indazole | High | tandfonline.com |

| AgNTf2/Cu(OAc)2 | Arylhydrazone | 1-Aryl-1H-indazole | Good to Excellent | nih.govacs.org |

Oxidative Benzannulation

Oxidative benzannulation represents a convergent approach to the indazole core, where the benzene (B151609) ring is constructed onto a pre-existing pyrazole (B372694) ring. A notable example is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. This reaction, mediated by a system such as Pd(OAc)2/P(tBu)3·HBF4, allows for the construction of 1H-indazoles with various substituents on the newly formed benzene ring. The reaction proceeds through a sequence of C-H activation and annulation steps, offering a unique disconnection for indazole synthesis.

N-N Bond Formation Pathways

The formation of the N-N bond is a key step in many indazole syntheses. Several methodologies have been developed that construct this bond at a late stage of the synthesis, providing access to a wide range of indazole derivatives.

One such approach is the copper-catalyzed oxidative N-N bond formation from ketimines generated in situ from o-aminobenzonitriles and organometallic reagents. thieme-connect.com The subsequent cyclization is typically mediated by Cu(OAc)2 in the presence of oxygen as the oxidant, affording 1H-indazoles in good to excellent yields. thieme-connect.com This method is advantageous as it allows for the introduction of diverse substituents at the 3-position of the indazole ring via the organometallic reagent.

Another important strategy is the reductive cyclization of o-nitrobenzylamines. This transformation can be achieved using various reducing agents, and recent advancements have focused on developing milder and more selective conditions. For instance, nitroreductase enzymes have been employed for the reduction of 2-nitrobenzylamine derivatives to the corresponding nitroso intermediates, which then spontaneously cyclize to form indazoles. This biocatalytic approach offers the benefits of mild reaction conditions and the use of water as a solvent.

A metal-catalyzed N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has also been reported. organic-chemistry.orgresearchgate.net This method utilizes a catalytic system of ammonium (B1175870) molybdate (B1676688) ((NH4)2MoO4) and hydrogen peroxide (H2O2) to achieve the cyclization at room temperature, providing access to various 2-substituted 2H-indazoles. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, followed by nucleophilic attack of the aminomethyl group and subsequent cyclization. organic-chemistry.org

| Method | Key Reagents | Substrate | Product | Reference |

| Copper-Catalyzed Oxidative Cyclization | Cu(OAc)2, O2 | Ketimine from o-aminobenzonitrile | 1H-Indazole | thieme-connect.com |

| Nitroreductase-Triggered Cyclization | Nitroreductase, cofactor | 2-Nitrobenzylamine derivative | 1H- or 2H-Indazole | |

| Molybdate-Catalyzed Oxidative Cyclization | (NH4)2MoO4, H2O2 | 2-Aminomethyl-phenylamine | 2H-Indazole | organic-chemistry.org |

Metal-Free Cyclization and Cascade Reactions

The development of metal-free synthetic methods is of great interest due to their potential for reduced cost, toxicity, and environmental impact. Several elegant metal-free strategies for the synthesis of indazoles have been developed, often involving cascade or multicomponent reactions.

A notable example is the photochemical or thermochemical synthesis of 2H-indazole skeletons from 2-((aryl/alkyl/H)ethynyl))aryltriazenes. organic-chemistry.orgnih.govresearchgate.netbohrium.com Under visible-light irradiation at room temperature, these substrates react with arylsulfinic acids to afford 3-functionalized 2H-indazoles without the need for an external photocatalyst, proceeding through an electron donor-acceptor complex. organic-chemistry.orgnih.govresearchgate.netbohrium.com Alternatively, heating in the presence of arylsulfinic acid can lead to 2H-indazole-3-carbaldehydes via an intramolecular oxidation/cyclization process. organic-chemistry.orgnih.govresearchgate.netbohrium.com

Benzyne (B1209423) Chemistry-Based Routes

Benzyne, a highly reactive intermediate, has proven to be a valuable synthon in the construction of a variety of heterocyclic systems, including indazoles. The reaction of benzynes with 1,3-dipoles is a powerful tool for the rapid assembly of the indazole core.

One of the most common approaches involves the [3+2] cycloaddition of in situ generated benzyne with diazo compounds. organic-chemistry.orgresearchgate.netorgsyn.orgorganic-chemistry.org Benzyne can be generated from various precursors, such as o-(trimethylsilyl)aryl triflates, upon treatment with a fluoride (B91410) source like CsF or TBAF. organic-chemistry.orgresearchgate.netorgsyn.org The reaction with diazomethane (B1218177) derivatives leads to the formation of 1H-indazoles. The regioselectivity of the cycloaddition can be influenced by the substituents on both the benzyne and the diazo compound.

Another powerful benzyne-based route is the 1,3-dipolar cycloaddition with in situ generated nitrile imines. acs.orgacs.orgnih.gov Nitrile imines can be generated from the corresponding hydrazonoyl chlorides upon treatment with a base. Their reaction with benzyne provides a rapid and convergent synthesis of N(1)-C(3) disubstituted 1H-indazoles in good yields. acs.orgacs.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are a class of pericyclic reactions that provide a powerful and atom-economical route to five-membered heterocycles. In the context of indazole synthesis, this methodology typically involves the reaction of a 1,3-dipole with a suitable dipolarophile, most notably benzyne.

As mentioned in the previous section, the reaction of diazo compounds and nitrile imines with benzyne are prominent examples. organic-chemistry.orgresearchgate.netorgsyn.orgorganic-chemistry.orgacs.orgacs.orgnih.gov The versatility of these methods lies in the ability to vary the substituents on both the 1,3-dipole and the benzyne precursor, allowing for the synthesis of a diverse library of indazole derivatives.

Sydnones, which are stable, mesoionic 1,3-dipoles, have also been employed in [3+2] cycloaddition reactions with arynes to afford 2H-indazoles. nih.govnih.govacs.org This reaction proceeds under mild conditions and typically results in high yields of the desired 2H-indazole products. nih.govnih.govacs.org The initial cycloadduct undergoes a spontaneous extrusion of carbon dioxide to yield the aromatic indazole ring. nih.gov

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

| Diazo Compound | Benzyne | 1H-Indazole | Versatile for 3-substituted indazoles | organic-chemistry.orgresearchgate.netorgsyn.orgorganic-chemistry.org |

| Nitrile Imine | Benzyne | 1,3-Disubstituted 1H-Indazole | Rapid and convergent | acs.orgacs.orgnih.gov |

| Sydnone | Benzyne | 2H-Indazole | Mild conditions, high yields | nih.govnih.govacs.org |

Radical Pathway-Mediated Syntheses

Reactions proceeding through radical intermediates offer unique pathways for the formation of chemical bonds and the construction of complex molecules. In recent years, several radical-mediated syntheses of indazoles have been reported.

The aforementioned silver-mediated intramolecular oxidative C–H amination of arylhydrazones is believed to proceed via a nitrogen-centered radical intermediate. nih.govacs.orgnih.gov This radical then undergoes cyclization onto the aromatic ring to form the indazole nucleus.

Another example is the direct acylation of 2H-indazoles via a silver-catalyzed decarboxylative cross-coupling of α-keto acids. figshare.comacs.orgresearchgate.net This method involves the generation of an acyl radical from the α-keto acid, which then adds to the C3 position of the 2H-indazole. This reaction provides a facile route to a diverse array of 3-acyl-2H-indazoles. figshare.comacs.orgresearchgate.net

Green Chemistry-Oriented Synthetic Approaches

In recent years, the principles of green chemistry have guided the development of novel synthetic methodologies for indazole derivatives, emphasizing reduced environmental impact and increased efficiency. These approaches include photocatalytic methods, electrochemical synthesis, and the use of environmentally benign media or catalyst-free conditions.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.netajrconline.orgfrontiersin.orgrsc.orgsigmaaldrich.com This approach utilizes a photocatalyst that, upon light absorption, can initiate chemical transformations through energy or electron transfer. For the synthesis and functionalization of indazoles, photocatalytic methods have been employed for various transformations, including C-H functionalization.

Recent studies have highlighted the use of both metal-based and organic photoredox catalysts for the functionalization of indazole and pyrazole cores. researchgate.net For instance, a visible-light photoredox process using erythrosine as a photocatalyst in the presence of N-bromosuccinimide (NBS), oxygen, and ammonium persulfate has been reported for the 3-bromoindazole (B152527) synthesis, achieving a yield of 82%. chim.it While specific examples for the direct photocatalytic synthesis of 1-isopropyl-1H-indazole are not extensively detailed, the functionalization of the indazole ring system through these methods is well-documented. Visible-light-mediated protocols have been developed for C3-carbamoylation of 2H-indazoles, showcasing the potential for functional group introduction under mild, oxidant-free conditions. frontiersin.org

Table 1: Examples of Photocatalytic Functionalization of Indazole Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indazole | NBS, Erythrosine, (NH₄)₂S₂O₈, O₂, visible light | 3-Bromoindazole | 82 | chim.it |

| 2-Phenyl-2H-indazole | 2-(Hexylamino)-2-oxoacetic acid, 4CzIPN, Cs₂CO₃, O₂, visible light | N-Hexyl-2-phenyl-2H-indazole-3-carboxamide | 56 | frontiersin.org |

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by using electrical current to drive chemical reactions, often avoiding the need for stoichiometric reagents and reducing waste. The electrochemical synthesis of 1H-indazoles and their N-oxides has been described, highlighting the influence of the cathode material on the reaction outcome. nih.gov For instance, the use of a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, which are valuable intermediates for further functionalization.

An electrochemical approach for the synthesis of 1H-indazoles via an intramolecular N(sp²)–H/N(sp³)–H coupling reaction has been reported, which is a transition metal-free process. rsc.org This method utilizes commercially available ammonia (B1221849) as the nitrogen source and provides a broad substrate scope, affording a range of substituted 1H-indazoles in moderate to good yields. Furthermore, electrochemical C-H functionalization of N-heterocycles, including indazoles, has been demonstrated with alkyl iodides, providing a direct method for introducing alkyl groups onto the heterocyclic core. nih.govrsc.orgkaust.edu.saresearchgate.net

Table 2: Electrochemical Synthesis and Functionalization of Indazoles

| Starting Material | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (2-Aminophenyl)(phenyl)methanone | Intramolecular N-N coupling | Undivided cell, C(+) / C(-) electrodes | 3-Phenyl-1H-indazole | Moderate to Good | rsc.org |

| 1H-Indazole | N1-Acylation | Reduction, then reaction with acid anhydride | N1-Acyl-1H-indazole | Not specified | organic-chemistry.org |

| Azauracil derivatives | C-H Alkylation | Alkyl iodides, electrochemical cell | Alkylated azauracils | Good to Excellent | rsc.org |

The use of environmentally friendly solvents and the development of catalyst-free reactions are central tenets of green chemistry. Microwave-assisted synthesis, often in solvent-free conditions, has been shown to accelerate the formation of indazole derivatives, leading to higher yields and shorter reaction times compared to conventional heating. ajrconline.orgjchr.orgresearchgate.netnih.gov For instance, the one-pot microwave-assisted synthesis of 1-H-indazole and 1-phenyl-1H-indazoles from salicylaldehyde (B1680747) and hydrazine (B178648) hydrates has been reported with good to excellent yields. ajrconline.org

Furthermore, transition-metal-free approaches for the C-H functionalization of arenes have been developed, which can be applied to the synthesis of functionalized indazoles. rsc.org Catalyst-free methods for the synthesis of 1H-indazoles have also been explored, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild conditions with a broad functional group tolerance. organic-chemistry.org Visible-light-driven, photocatalyst-free intramolecular N-N coupling of aryl azides has also been utilized for the synthesis of 2H-indazole-3-carboxamides, highlighting a green and sustainable process. rsc.org

Table 3: Environmentally Benign and Catalyst-Free Synthesis of Indazoles

| Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Salicylaldehyde, Hydrazine hydrate | Microwave irradiation (420W), Ethanol, 10 min | 1H-Indazole | Good to Excellent | ajrconline.org |

| 2-Aminophenones, Hydroxylamine derivatives | Metal-free, mild conditions | 1H-Indazoles | Very Good | organic-chemistry.org |

| Aryl azides | Visible light, photocatalyst-free | 2H-Indazole-3-carboxamides | Moderate to Excellent | rsc.org |

Functionalization Strategies at Specific Positions

The strategic functionalization of the indazole core is crucial for modulating its physicochemical and biological properties. The C3 position, in particular, is a common site for modification.

The introduction of substituents at the C3 position of the 1H-indazole ring is a key strategy in the development of new indazole-based compounds. mdpi.com Various methods have been developed for C3-functionalization, including halogenation, arylation, and alkylation.

Halogenation at the C3 position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.

Iodination: The iodination of 1H-indazoles at the C3 position is commonly achieved using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). chim.it This method provides good yields of 3-iodoindazoles. For N-protected indazoles, similar conditions can be applied.

Bromination: N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the C3 position of indazoles. chim.it The reaction can be carried out in various solvents, including acetonitrile, dichloromethane, and methanol (B129727). An ultrasound-assisted bromination protocol using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has also been reported, offering a rapid and efficient method for the synthesis of 3-bromoindazoles. rsc.orgnih.gov

Chlorination: The chlorination of the indazole C3 position can be accomplished using reagents such as N-chlorosuccinimide (NCS). chim.it

Table 4: C3-Halogenation of Indazole Derivatives

| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodoindazole | Good | chim.it |

| 5-Methoxyindazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxyindazole | Quantitative | chim.it |

| Indazole | NBS, Erythrosine, (NH₄)₂S₂O₈, O₂, visible light | 3-Bromoindazole | 82 | chim.it |

| 2-Phenyl-2H-indazole | DBDMH, Na₂CO₃, EtOH, Ultrasound (40 kHz), 30 min | 3-Bromo-2-phenyl-2H-indazole | Not specified | rsc.orgnih.gov |

| 5-Methoxycarbonylindazole | NCS, DMSO | 3-Chloro-5-methoxycarbonylindazole | Good | chim.it |

C3-Functionalization

Arylation and Heteroarylation

The introduction of aryl and heteroaryl moieties at the C-3 position of the indazole ring is a common strategy in drug discovery. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for this transformation, avoiding the need for pre-functionalized substrates like halogenated or organometallic indazoles. nih.govnih.gov

The reaction typically involves treating the N-alkylated indazole with an aryl or heteroaryl halide in the presence of a palladium catalyst, a ligand, and a base in a high-boiling solvent. nih.gov While many examples in the literature utilize 1-methyl or 1-phenyl indazoles, the methodology is broadly applicable to other N-alkyl derivatives, including 1-isopropyl-1H-indazole. A common catalytic system involves palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phenanthroline ligand and a carbonate or phosphate (B84403) base. nih.gov The use of toluene, chlorobenzene, or mesitylene (B46885) as the solvent has been found to be crucial for reactivity and selectivity. nih.gov Another efficient protocol utilizes a palladium catalyst with triphenylphosphine (B44618) (PPh₃) as a ligand in water, presenting a greener alternative to organic solvents. organic-chemistry.org

The general scheme for this reaction involves the palladium catalyst coordinating to the indazole and the aryl halide, followed by a C-H activation step at the C-3 position and reductive elimination to form the C-C bond and regenerate the active catalyst.

Table 1: Examples of Palladium-Catalyzed C-3 Arylation of 1-Substituted Indazoles

| Indazole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Methylindazole (B79620) | Iodobenzene | Pd(OAc)₂ / Phenanthroline | Cs₂CO₃ | Toluene | 75% | nih.gov |

| 1-Methylindazole | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / Phenanthroline | Cs₂CO₃ | Toluene | 81% | nih.gov |

| 1-Methylindazole | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Water | 80% | organic-chemistry.org |

| 1-Methylindazole | 3-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Water | 45% | organic-chemistry.org |

| 1-Methylindazole | 2-Bromopyridine | Pd(OAc)₂ / Phenanthroline | K₂CO₃ | DMA | 56% | nih.gov |

Note: These examples use 1-methylindazole as a substrate, but the methodology is considered applicable to 1-isopropyl-1H-indazole.

Nitration

Electrophilic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring, which can then serve as a handle for further transformations, such as reduction to an amino group. The nitration of N-alkylated indazoles can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the electronic properties of the indazole ring and the reaction conditions.

Research has shown that the C-3 position of the indazole ring can be nitrated. For instance, 7-nitro-1H-indazole can be further nitrated to yield 3,7-dinitro-1H-indazole. This transformation proceeds through the thermal rearrangement of an intermediate 2,7-dinitroindazole, highlighting a potential pathway for introducing a nitro group at the C-3 position.

Amination

The direct introduction of an amino group onto the indazole nucleus via C-H amination represents an atom-economical approach to valuable building blocks. While direct C-H amination of indazoles is challenging, methods have been developed for the synthesis of 3-aminoindazoles. One such approach involves a copper-catalyzed aerobic oxidative C-H amination of N-tosylhydrazones. tandfonline.com Another method involves the reaction of N-protected 1H-indazoles with aminating reagents like di-tert-butyl azodicarboxylate, mediated by a base.

Borylation

Iridium-catalyzed C-H borylation has become a robust and highly regioselective method for the functionalization of heterocycles. chim.it This reaction allows for the introduction of a boronate ester group, which is a versatile synthetic intermediate for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

For 1-alkyl-1H-indazoles, iridium catalysis directs the borylation exclusively to the C-3 position. The reaction is typically carried out using [Ir(cod)OMe]₂ as the catalyst precursor, a bipyridine ligand (e.g., dtbpy), and bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source in a hydrocarbon solvent like octane. This methodology is tolerant of various N-alkyl substituents, and the selectivity for the C-3 position is maintained even with sterically larger groups than methyl, making it suitable for 1-isopropyl-1H-indazole. chim.it

The resulting 3-(boronate ester)-1-isopropyl-1H-indazole can then be used in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides to generate C-3 arylated products. chim.it

Table 2: Iridium-Catalyzed C-3 Borylation and Subsequent Suzuki-Miyaura Coupling

| Indazole Substrate | Borylation Reagent | Coupling Partner | Coupling Catalyst | Product | Overall Yield (%) | Reference |

| 1-Methyl-1H-indazole | B₂pin₂ | 4-Bromotoluene | Pd(dppf)Cl₂ | 1-Methyl-3-(p-tolyl)-1H-indazole | 74% | chim.it |

| 1-Methyl-1H-indazole | B₂pin₂ | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ | 1-Methyl-3-(4-nitrophenyl)-1H-indazole | 79% | chim.it |

| 1-Methyl-1H-indazole | B₂pin₂ | 2-Chloropyridine | Pd(dppf)Cl₂ | 1-Methyl-3-(pyridin-2-yl)-1H-indazole | 68% | chim.it |

Note: The substrate shown is 1-methyl-1H-indazole; the reaction is applicable to other N-alkyl indazoles.

Acylation

The introduction of an acyl group onto the indazole ring provides access to ketone derivatives, which are valuable intermediates for further synthetic manipulations. Direct Friedel-Crafts acylation on indazoles is often complicated by the reaction of the Lewis acid catalyst with the basic nitrogen atoms of the pyrazole ring. wikipedia.org

Alternative methods have been developed for the C-3 acylation of 1H-indazoles. One notable method is a photoredox-catalyzed reaction of N-protected indazoles with N-(acyloxy)phthalimides or other radical precursors. Another classical method for introducing a formyl group (a specific type of acylation) is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction has been successfully applied to 5-nitro-1H-indazole to produce the corresponding 3-formyl derivative.

Other Peripheral Functionalizations (e.g., C-N bond formation)

Beyond the direct functionalization of C-H bonds, other methods are employed to build complexity on the 1-isopropyl-1H-indazole scaffold. The formation of a carbon-nitrogen (C-N) bond is particularly important for synthesizing compounds with potential biological activity.

A premier method for forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is not a direct C-H functionalization but rather a reaction between an aryl halide (or triflate) and an amine. Therefore, to apply this methodology, a pre-halogenated substrate, such as 3-bromo-1-isopropyl-1H-indazole or 5-bromo-1-isopropyl-1H-indazole, is required.

The reaction involves a palladium catalyst, typically with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu). This allows for the coupling of the halo-indazole with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.org

Table 3: Representative Buchwald-Hartwig Amination Reaction

| Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Product |

| Aryl Bromide/Iodide | R¹R²NH | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Aryl-NR¹R² |

This table represents a general transformation. Specific yields depend on the exact substrates and conditions used.

Copper-catalyzed reactions also provide a viable route for C-N bond formation in the synthesis of indazole derivatives, often proceeding through different mechanisms and offering complementary reactivity to palladium-catalyzed methods. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Isopropyl-1H-indazole, distinct signals corresponding to the isopropyl group and the protons on the indazole ring are observed.

The isopropyl group gives rise to two characteristic signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling. The protons on the bicyclic indazole core appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their positions on the ring. For instance, in a related substituted indazole, the proton at position 3 of the indazole ring appears as a singlet. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the isopropyl substituent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl-CH | 5.33 | septet | 6.3 |

| Isopropyl-CH₃ | 1.49 | doublet | 6.3 |

| Indazole-H3 | 7.92 | singlet | - |

| Indazole-H4/H7 | 7.55 | doublet | 5.2 |

| Indazole-H5/H6 | 7.37 | doublet | 5.2 |

| Note: Data is based on a representative spectrum of a similar indazole derivative and may vary slightly based on solvent and experimental conditions. rsc.org |

¹³C NMR Spectroscopy for Structural Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in 1-Isopropyl-1H-indazole produces a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the two carbons of the isopropyl group (one for the methine carbon and one for the two equivalent methyl carbons). The seven carbon atoms of the indazole ring will also give rise to separate signals, with their chemical shifts being indicative of their electronic environment. Carbons adjacent to nitrogen atoms are typically shifted downfield. The specific chemical shifts can be definitively assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates carbon signals with their directly attached protons. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Isopropyl-CH | 73.0 |

| Isopropyl-CH₃ | 22.0 |

| Indazole-C3 | 134.2 |

| Indazole-C3a | 125.3 |

| Indazole-C4 | 149.1 |

| Indazole-C5 | 113.4 |

| Indazole-C6 | 148.7 |

| Indazole-C7 | 135.9 |

| Indazole-C7a | Not specified |

| Note: Data is based on a representative spectrum of a similar indazole derivative and may vary slightly based on solvent and experimental conditions. rsc.org |

¹⁵N NMR Spectroscopy for Structural Assignment

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like indazole. wikipedia.org Although less sensitive than ¹H and ¹³C NMR, ¹⁵N NMR provides direct information about the nitrogen atoms in the molecule. wikipedia.org For 1-Isopropyl-1H-indazole, two distinct ¹⁵N signals are expected, one for each nitrogen atom in the pyrazole (B372694) ring. The chemical shifts of these signals can differentiate between the N1 (pyrrole-type) and N2 (pyridine-type) nitrogens. The N1 nitrogen, being bonded to the isopropyl group, will have a different chemical environment and thus a different chemical shift compared to the N2 nitrogen. This technique is particularly useful for confirming the site of alkylation on the indazole ring. researchgate.net Studies on similar indazole systems have shown that nitrogen chemical shifts are effective in distinguishing between isomeric structures. researchgate.net

Advanced 2D NMR Techniques (e.g., NOE, COSY, TOCSY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning complex spectra and elucidating through-bond and through-space connectivities. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1-Isopropyl-1H-indazole, COSY would show a cross-peak between the isopropyl CH and CH₃ protons. It would also reveal the coupling network among the aromatic protons on the benzene (B151609) part of the indazole ring, helping to assign their specific positions. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but shows correlations between all protons within a spin system, not just those directly coupled. ipb.pt In this case, it would show correlations between the isopropyl methine proton and the methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of molecules. For 1-Isopropyl-1H-indazole, an NOE correlation would be expected between the isopropyl CH proton and the proton at the C7 position of the indazole ring, confirming the N1 substitution and providing insight into the rotational orientation of the isopropyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For 1-Isopropyl-1H-indazole, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, a common fragmentation pathway for N-alkylated indazoles involves the loss of the alkyl group. In the case of 1-Isopropyl-1H-indazole, a significant fragment ion corresponding to the loss of the isopropyl group (C₃H₇) would be expected.

X-ray Crystallography for Absolute Structure Determination

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Isopropyl-1H-indazole, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.

The analysis of 1-Isopropyl-1H-indazole and related indazole structures shows distinct peaks corresponding to various vibrational modes. The aromatic C-H stretching vibrations of the benzene ring typically appear in the region of 3000–3100 cm⁻¹. The aliphatic C-H stretching from the isopropyl group is expected in the 2850–3000 cm⁻¹ range.

In the gas phase, the IR spectrum of the parent molecule, indazole, has been thoroughly analyzed, providing a basis for understanding its derivatives. psu.edu For substituted indazoles, the positions of these bands can shift depending on the nature and position of the substituents. For instance, in various substituted 1H-indazoles, characteristic peaks for the indazole core and the attached functional groups are observed. rsc.orgmdpi.com

A study on 1-(tetrahydro-2H-pyran-2”-yl)-3-(4'-(methoxycarbonyl)phenyl)-1H-indazole showed IR peaks at 2953, 2918, 1764, 1610, 1457, 1200, 1089, 861, and 835 cm⁻¹, which are indicative of the various functional groups within that complex molecule. worktribe.com While not specific to 1-Isopropyl-1H-indazole, this illustrates the type of information gleaned from an IR spectrum.

Key expected absorption bands for 1-Isopropyl-1H-indazole are summarized in the table below. These are based on typical ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Isopropyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| N=N (in pyrazole ring) | Stretching | ~1400 - 1500 |

| C-H (Isopropyl) | Bending | ~1365 - 1385 (doublet) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its empirical and molecular formula. For 1-Isopropyl-1H-indazole, with the molecular formula C₁₀H₁₂N₂, the theoretical elemental composition can be calculated to verify the purity and identity of a synthesized sample.

The molecular weight of 1-Isopropyl-1H-indazole is 160.22 g/mol . The theoretical percentages of carbon, hydrogen, and nitrogen are essential benchmarks for experimental verification.

Theoretical Elemental Composition of 1-Isopropyl-1H-indazole (C₁₀H₁₂N₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 74.96 |

| Hydrogen | H | 1.008 | 12 | 12.10 | 7.55 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.49 |

| Total | 160.22 | 100.00 |

Experimental data from elemental analysis of synthesized indazole derivatives are compared against such theoretical values. For example, in the synthesis of various 1-aryl-1H-indazoles, elemental analysis was a key step in confirming the successful synthesis of the target compounds. mdpi.com For 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole, the calculated elemental composition was C, 58.45%; H, 3.50%; N, 14.61%, and the found values were C, 58.42%; H, 3.49%; N, 14.48%, showing close agreement. mdpi.com Similarly, for 3-Methyl-5-nitro-1H-indazole, the calculated values were C, 54.24%; H, 3.98%; N, 23.72%, and the found values were C, 54.29%; H, 4.01%; N, 23.59%. mdpi.com These examples highlight the precision of elemental analysis in verifying the composition of newly synthesized indazole derivatives.

Computational and Theoretical Investigations of 1 Isopropyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecular systems. For 1-isopropyl-1H-indazole, these calculations offer a detailed picture of its electronic landscape and potential for chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study indazole derivatives to understand their molecular structure and reactivity. For instance, DFT calculations have been employed to explain the regioselectivity of N-alkylation reactions of indazoles. beilstein-journals.orgbeilstein-journals.org These studies suggest that factors like chelation and non-covalent interactions can dictate whether alkylation occurs at the N1 or N2 position. beilstein-journals.org

DFT has also been used to study the reactivity of indazole derivatives in other contexts, such as their potential as corrosion inhibitors. researchgate.net In a study of a different substituted indazole, DFT calculations at the B3LYP/6-31G (d, p) level were used to correlate the molecule's structural and electronic properties with its observed inhibitory effects. researchgate.net Furthermore, DFT has been utilized to explain the differences in reactivity between indazole and indole (B1671886) electrophiles. chim.it

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, and covalent and non-covalent interactions within a molecule. uni-rostock.de It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. uni-muenchen.de NBO analysis can be used to calculate the partial charges on atoms, which helps in understanding the donor-acceptor interactions within a molecule. nih.gov

In the context of substituted indazoles, NBO analysis has been used to estimate the partial charges on the N1 and N2 atoms in both neutral and deprotonated states. beilstein-journals.org This information is valuable for rationalizing the observed regioselectivity in alkylation reactions. beilstein-journals.org The analysis of donor-acceptor interactions through NBO can reveal delocalization corrections to the idealized Lewis structure, providing insight into the electronic stability of the molecule. uni-muenchen.de

Table 1: Key Computational Methods and Their Applications to Indazole Derivatives

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Molecular structure, reactivity, reaction mechanisms | Explains regioselectivity in N-alkylation, predicts reactivity as corrosion inhibitors, and elucidates differences in electrophilicity. beilstein-journals.orgresearchgate.netchim.it |

| Natural Bond Orbital (NBO) Analysis | Partial atomic charges, donor-acceptor interactions | Determines partial charges on N1 and N2 to rationalize alkylation selectivity and provides insights into electronic stability. beilstein-journals.orgnih.gov |

Tautomerism and Conformational Analysis

Tautomerism and conformational analysis are critical for understanding the behavior of indazole derivatives in different environments. The relative stability of tautomers and conformers can significantly influence their chemical and biological properties.

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Numerous theoretical studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgresearchgate.netresearchgate.net This greater stability is often attributed to the benzenoid structure of the 1H form, which possesses a higher degree of aromaticity compared to the quinoid structure of the 2H form. researchgate.net

The energy difference between the two tautomers has been calculated using various theoretical methods. For unsubstituted indazole, the 1H-tautomer is favored by approximately 3.6 to 5.3 kcal/mol in the gas phase, according to different computational levels like MP2 and B3LYP. researchgate.net Similar stability trends are observed for substituted indazoles. For example, 1-methyl-1H-indazole is calculated to be 3.2–3.6 kcal/mol more stable than 2-methyl-2H-indazole. thieme-connect.de Even with substituents, the 1H-tautomer generally remains the more stable form. researchgate.net However, the formation of stable dimers in solution can sometimes favor the 2H form. researchgate.net

Table 2: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

| Method | Energy Difference (kcal/mol) in favor of 1H-tautomer | Reference |

| MP2 | 3.6 | researchgate.net |

| B3LYP | 5.3 | researchgate.net |

| MP2/cc-pVTZ | 13.6 kJ/mol (approx. 3.25 kcal/mol) | researchgate.net |

| 6-31G//6-31G | 2.3 | epa.gov |

The interconversion between tautomers is a dynamic process. The dynamics of proton transfer in hydrogen-bonded systems, which is central to tautomerization, have been studied using femtosecond spectroscopy. nih.gov These studies on model systems reveal that the process can be stepwise, with timescales ranging from femtoseconds to picoseconds. nih.gov The rate of interconversion is a key factor in determining which tautomer is observed under different conditions. In many cases, the tautomeric equilibrium is established rapidly. mdpi.com

For indazoles, while the 1H-tautomer is generally more stable, the 2H-tautomer can be stabilized by factors such as intermolecular hydrogen bonding. researchgate.net In some cases, the 2H tautomer can persist in aprotic solvents but will rapidly convert to the more stable 1H form in the presence of water. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For indazole derivatives, computational studies have been instrumental in understanding the mechanisms of various reactions, particularly N-alkylation.

For example, DFT calculations have been used to investigate the regioselective N-alkylation of a substituted indazole. beilstein-journals.org These studies proposed a chelation mechanism for the formation of the N1-substituted product in the presence of cesium, while non-covalent interactions were suggested to direct the formation of the N2-product. beilstein-journals.org

Computational modeling has also been applied to understand the addition of indazoles to formaldehyde, where it was used to determine the relative stabilities of the resulting N1- and N2-substituted methanol (B129727) derivatives. nih.gov These theoretical investigations provide a sound basis for interpreting experimental observations and predicting the outcomes of chemical reactions involving indazole derivatives. nih.gov

Investigation of Transition States and Energy Barriers

The study of transition states and energy barriers is fundamental to understanding the kinetics of chemical reactions involving 1-isopropyl-1H-indazole. Computational methods, such as Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction. This allows for the identification of transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor in reaction rates.

For N-substituted indazoles like 1-isopropyl-1H-indazole, these investigations can be particularly insightful for understanding isomerization processes or reactions at the heterocyclic ring. For example, in the context of synthesizing substituted indazoles, computational studies can predict the most likely reaction pathways and the conditions required to overcome specific energy barriers.

Radical Pathway Simulations

Radical reactions represent a significant class of chemical transformations. Simulating radical pathways for 1-isopropyl-1H-indazole can provide insights into its stability and potential degradation mechanisms under certain conditions, such as exposure to UV light or radical initiators. These simulations often involve calculating bond dissociation energies to predict which bonds are most likely to break homolytically to form radicals.

Once radicals are formed, computational models can trace their subsequent reactions, such as hydrogen abstraction or addition to other molecules. This information is valuable in fields like materials science and photochemistry, where the stability of compounds to radical processes is crucial.

Structure-Reactivity Relationships via Computational Chemistry

Computational chemistry offers a powerful lens through which to examine the intricate link between the structure of a molecule and its chemical reactivity. For 1-isopropyl-1H-indazole, these methods can predict how the molecule will behave in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For 1-isopropyl-1H-indazole, a QSAR study would typically involve calculating a range of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By correlating these descriptors with experimentally determined activities for a set of related indazole derivatives, a predictive model can be built. This model could then be used to estimate the activity of new, unsynthesized indazole compounds, thereby guiding the design of molecules with desired properties.

Molecular Docking and Simulation for Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-isopropyl-1H-indazole, docking simulations can be used to understand how it might interact with a biological target, such as a protein or enzyme. These simulations score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted complex over time. These simulations provide a dynamic picture of the interactions, revealing how the flexibility of both the ligand and the target can influence binding.

Thermochemical Studies (e.g., Enthalpy of Formation)

Thermochemical properties, such as the enthalpy of formation, are crucial for understanding the stability and energy content of a compound. The enthalpy of formation of 1-isopropyl-1H-indazole can be calculated using high-level quantum chemical methods. These calculations typically involve determining the total electronic energy of the molecule and then applying corrections for zero-point vibrational energy and thermal effects.

Applications of 1 Isopropyl 1h Indazole and Its Derivatives in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

1-Isopropyl-1H-indazole and its functionalized analogues are valuable building blocks in organic synthesis, serving as precursors to more complex molecules with significant biological or material properties. cymitquimica.comcymitquimica.com The isopropyl group can influence the reactivity and selectivity of subsequent chemical transformations, while the indazole core provides a versatile platform for further functionalization.

Derivatives of 1-isopropyl-1H-indazole are frequently employed in the synthesis of pharmaceutical compounds and other bioactive molecules. For instance, (1-isopropyl-1H-indazol-5-yl)boronic acid is a key intermediate used in cross-coupling reactions to introduce the 1-isopropyl-1H-indazol-5-yl moiety into larger molecular frameworks. sigmaaldrich.com Similarly, substituted 1-isopropyl-1H-indole-3-carbaldehyde serves as a precursor for synthesizing complex organic molecules, including those with potential therapeutic applications. The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate for the cholesterol-lowering drug fluvastatin, highlights the importance of isopropyl-substituted indole (B1671886) derivatives, which share structural similarities with indazoles. scirp.orgresearchgate.net

The strategic placement of various functional groups on the 1-isopropyl-1H-indazole scaffold allows for the creation of a diverse library of compounds. For example, brominated derivatives such as 6-bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are utilized as intermediates in the synthesis of compounds targeting neurological disorders. The presence of a bromine atom provides a handle for further modifications through reactions like Suzuki-Miyaura coupling. chim.it The synthesis of various functionalized indazoles often involves multi-step sequences where the 1-isopropyl group is introduced early to guide subsequent reactions. rsc.org

Table 1: Examples of 1-Isopropyl-1H-indazole Derivatives as Synthetic Intermediates

| Compound Name | CAS Number | Application/Significance |

|---|---|---|

| (1-Isopropyl-1H-indazol-5-yl)boronic acid | 1551416-99-9 | Intermediate for cross-coupling reactions. sigmaaldrich.com |

| 1-Isopropyl-1H-indazole-4-carbaldehyde | 1782810-92-7 | Building block for complex organic molecules. cymitquimica.com |

| 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid | Not Available | The isopropyl group may enhance binding to hydrophobic enzyme pockets. |

| 1-Isopropyl-1H-indazole-3-carboxylic acid methyl ester | 173600-05-0 | Used in materials science and engineering research. sigmaaldrich.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Not Available | A model substrate for studying regioselective alkylation reactions. beilstein-journals.org |

| 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde | Not Available | Intermediate in the synthesis of compounds that bind to hemoglobin. google.com |

Contributions to Ligand Design in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry, and the design of ligands plays a crucial role in tuning the properties of metal catalysts. Indazole-containing ligands have gained attention for their ability to coordinate with various transition metals, influencing the catalytic activity and selectivity of reactions. mdpi.com The 1-isopropyl group on the indazole ring can provide specific steric bulk, which can be advantageous in controlling the stereoselectivity of a reaction.

Recently, an indazole phosphine (B1218219) ligand scaffold was designed where a phosphine functionality was introduced at the 4-position of a 1-methyl-1H-indazole. acs.org This design allows for the facile introduction of a positive charge through methylation, enabling a direct comparison of neutral and cationic gold(I) phosphine complexes. While this specific example uses a methyl group, the principle can be extended to isopropyl-substituted indazoles to modulate the electronic and steric properties of the resulting catalyst. The steric hindrance provided by the isopropyl group can influence the coordination environment around the metal center, potentially leading to higher enantioselectivity in asymmetric catalysis.

In the realm of palladium-catalyzed reactions, ligands are critical for achieving high yields and selectivity. For instance, in the silyl-Heck reaction, ligands bearing meta-isopropyl substituents on the aromatic rings of a phosphine ligand showed significant improvement over less bulky ligands. acs.org While not directly involving a 1-isopropyl-1H-indazole, this demonstrates the beneficial effect of isopropyl groups in ligand design for palladium catalysis. The direct C3 arylation of 1H-indazoles, a challenging transformation, has been achieved using palladium catalysts with specific ligands, highlighting the importance of the ligand in activating otherwise unreactive C-H bonds. mdpi.com The incorporation of a 1-isopropyl-1H-indazole moiety into a ligand could offer a unique combination of steric and electronic properties to facilitate such challenging reactions.

Table 2: Selected Catalytic Applications Involving Indazole Derivatives or Isopropyl-Containing Ligands

| Reaction Type | Catalyst System | Role of Indazole/Isopropyl Group |

|---|---|---|

| Gold(I) Catalysis | Gold(I) complexes with indazole phosphine ligands | The indazole group allows for modulation of the ligand's electronic properties. acs.org |

| Silyl-Heck Reaction | Palladium with phosphine ligands bearing meta-isopropylphenyl groups | The isopropyl groups on the ligand improved the reaction yield significantly. acs.org |

| Direct C3 Arylation | Palladium(II) acetate (B1210297) with PPh3 | The ligand is crucial for the C-H activation of the indazole ring. mdpi.com |

| Asymmetric [3+2] Annulation | Ni(OTf)2 with a C1-symmetric tridentate ligand | Rational ligand design is key to achieving high enantioselectivity. nih.gov |

Potential in Materials Science (e.g., Organic Light-Emitting Diodes)

Indazole derivatives are being explored for their potential applications in materials science, particularly in the development of organic electronic devices. chemimpex.com The rigid, aromatic structure of the indazole core, combined with the ability to tune its electronic properties through substitution, makes it an attractive candidate for materials with specific photophysical characteristics. chim.it

Derivatives of 3-bromo-6-isopropyl-4-nitro-1H-indazole, for example, are being investigated as precursors for functional materials with applications in electronics and photonics. It is suggested that these compounds could be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to their favorable optoelectronic properties. The synthesis of tetraarylindazoles as new fluorophores through the palladium-catalyzed benzannulation of pyrazoles highlights the potential of indazole-based structures in creating materials that emit light. researchgate.net

The introduction of an isopropyl group can influence the solid-state packing and film-forming properties of these materials, which are critical for device performance. While direct examples of 1-isopropyl-1H-indazole in OLEDs are not extensively documented, the broader class of indazole derivatives shows significant promise. The functionalization of the indazole core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of efficient OLED materials.

Significance in Agrochemical Research

The indazole scaffold is a well-established pharmacophore in the agrochemical industry, being present in a variety of herbicides, fungicides, and insecticides. researchgate.netbeilstein-journals.orgajrconline.org The search for new and more effective pesticides is a continuous effort, driven by the need to manage resistance and improve environmental safety. jst.go.jp

Derivatives of 1-isopropyl-1H-indazole are being investigated for their potential as active ingredients in pesticides. For instance, certain indazole derivatives have been patented as pesticidal compounds. epo.org The structural features of these molecules, including the presence of an isopropyl group, can contribute to their biological activity against specific pests. In the development of new fungicides, isopropanol (B130326) azoles like mefentrifluconazole (B3027861) have shown high efficacy against a broad range of fungal diseases. jst.go.jp While mefentrifluconazole is not an indazole, it demonstrates the utility of the isopropanol moiety in agrochemical design.

Furthermore, insecticidal mixtures containing indazole derivatives have been developed. google.com The specific substituents on the indazole ring are crucial for the insecticidal activity and spectrum of these compounds. The use of ionic liquids in herbicide formulations is also an area of active research, with various heterocyclic cations being explored to improve efficacy. acs.org The unique properties of 1-isopropyl-1H-indazole could potentially be exploited in the design of novel agrochemical formulations.

Conclusion and Future Directions in 1 Isopropyl 1h Indazole Research

Summary of Key Academic Contributions

Research on 1-isopropyl-1H-indazole and its derivatives has highlighted its significance as a versatile building block in organic synthesis. Academic contributions have primarily focused on the development of synthetic routes to access this scaffold and its functionalized analogues. The isopropyl group at the N1 position of the indazole ring influences the molecule's electronic properties and steric environment, which in turn dictates its reactivity and potential as a ligand or pharmacophore.

Key contributions include the exploration of N-alkylation reactions of indazole, where the regioselectivity between the N1 and N2 positions is a critical aspect. Studies have shown that the choice of alkylating agent, base, and solvent system can significantly impact the outcome of these reactions, with specific conditions favoring the formation of the 1-isopropyl-1H-indazole isomer. beilstein-journals.org

Furthermore, derivatives of 1-isopropyl-1H-indazole have been investigated for their potential in various fields. For instance, certain substituted 1-isopropyl-1H-indazole derivatives have been synthesized and evaluated for their biological activities. sioc-journal.cn These foundational studies have laid the groundwork for the further exploration of this compound's chemical space.

Emerging Synthetic Strategies and Methodologies

The synthesis of 1-isopropyl-1H-indazole and its derivatives has benefited from the broader advancements in synthetic organic chemistry. Traditional methods often rely on the direct alkylation of indazole with an isopropyl halide. beilstein-journals.org However, these methods can sometimes lead to mixtures of N1 and N2 isomers, necessitating tedious purification steps.

More recent and emerging strategies focus on improving regioselectivity and efficiency. These include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods offer a powerful tool for the construction of C-N bonds and can be adapted for the synthesis of N-arylated and N-alkylated indazoles with high regioselectivity.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivity in the synthesis of 1-isopropyl-1H-indazole.

Photoredox Catalysis: This strategy utilizes visible light to initiate chemical transformations, often under mild conditions, and represents a promising avenue for the development of novel synthetic routes to indazole derivatives.

A notable development is the practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives, which can serve as precursors for compounds like isopropyl 1H-indazole-3-carboxylates. semanticscholar.org One patented method involves the reduction of isopropyl 2-nitrophenylacetates followed by cyclization. semanticscholar.org Another approach involves the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide, which yields a mixture of the N1 and N2 substituted products. beilstein-journals.org

| Precursor | Reagent | Product | Reference |

| 1H-indazole | Isopropyl iodide | 1-Isopropyl-1H-indazole | beilstein-journals.org |

| Isopropyl 2-nitrophenylacetate | Iron, Isoamyl nitrite | Isopropyl 1H-indazole-3-carboxylate | semanticscholar.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, Sodium hydride | Methyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate and Methyl 5-bromo-2-isopropyl-1H-indazole-3-carboxylate | beilstein-journals.org |

Advances in Theoretical Understanding and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding the structural and electronic properties of molecules like 1-isopropyl-1H-indazole. Density Functional Theory (DFT) calculations, for example, have been employed to investigate the regioselectivity of N-alkylation of indazoles. beilstein-journals.org These studies can provide insights into the transition state energies for the formation of N1 and N2 isomers, helping to rationalize experimental observations and predict optimal reaction conditions.